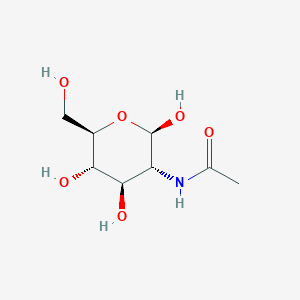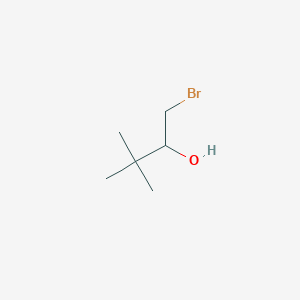
1-Bromo-3,3-dimethyl-butan-2-ol
Descripción general
Descripción
1-Bromo-3,3-dimethyl-butan-2-ol is a chemical compound with the molecular formula C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3,3-dimethyl-butan-2-ol consists of a butanol backbone with two methyl groups attached to the third carbon atom and a bromine atom attached to the first carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-3,3-dimethyl-butan-2-ol are not available, bromo alcohols like this compound typically undergo nucleophilic substitution reactions. For example, they can react with a strong base to eliminate the bromine atom and form an alkene .Physical And Chemical Properties Analysis
1-Bromo-3,3-dimethyl-butan-2-ol is a liquid at room temperature . It has a molecular weight of 181.07 .Aplicaciones Científicas De Investigación
"1-Bromo-3-buten-2-one" serves as a useful building block in organic synthesis, particularly in the production of moderate 5-membered-aza-heterocycles and 5-membered-carbocycles (Westerlund, Gras, & Carlson, 2001).
"1-Bromo-2-butene" is effective in the -syn-allylation of aldehydes, leading to the production of 1-substituted syn-2-methyl-3-butanes (Masuyama, Kishida, & Kurusu, 1996).
A study presents the synthesis of "2-Bromo-6-methoxynaphthalene" using dimethyl carbonate, suggesting its potential for industrial application due to environmental considerations (Xu & He, 2010).
"1-Bromo-2-ethoxycyclopropyllithium" is identified as a synthetic equivalent useful in the synthesis of compounds like Juvenile Hormone (JH-II) and β-Sinensal (Morizawa, Kanakura, Yamamoto, Hiyama, & Nozaki, 1984).
New 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, synthesized using related compounds, show high antituberculosis activity, demonstrating potential in pharmaceutical applications (Omel’kov, Fedorov, & Stepanov, 2019).
"2,6-dimethyl-5-hepten-2-ol" and its analogues exhibit significant anti-peroxyl radical activity, suggesting potential in the development of antioxidants (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
The synthesis of novel benzoxazoles using "Bis-ionic liquid [BDBDIm]Br" indicates the compound's utility in organic synthesis under environmentally friendly conditions (Nikpassand, Fekri, & Farokhian, 2015).
Safety And Hazards
1-Bromo-3,3-dimethyl-butan-2-ol may cause skin and eye irritation, and it may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDQBZCRDQYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432801, DTXSID701306527 | |
| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3-dimethyl-butan-2-ol | |
CAS RN |
1438-13-7, 117658-14-7 | |
| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



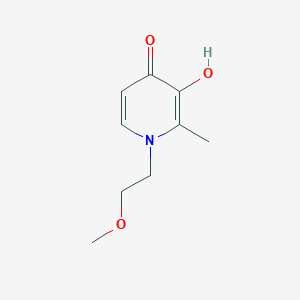
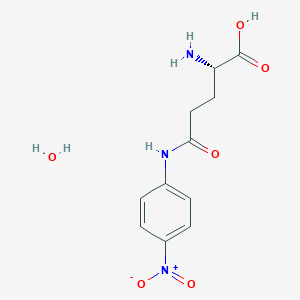
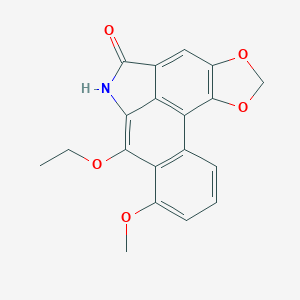
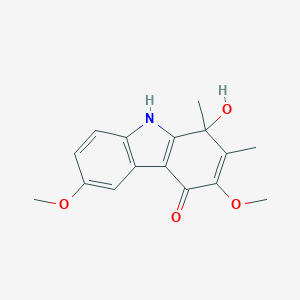
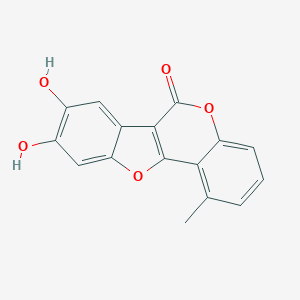
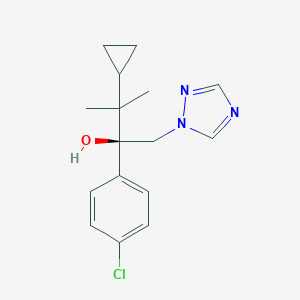


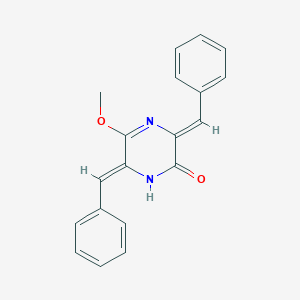
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
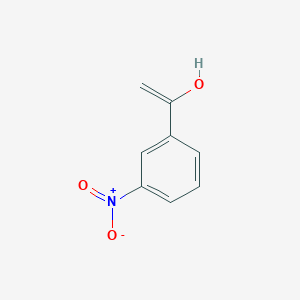
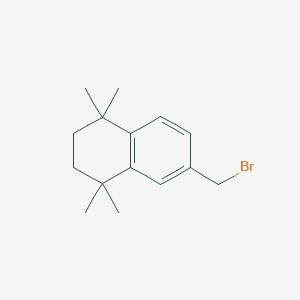
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
